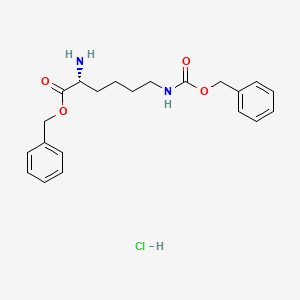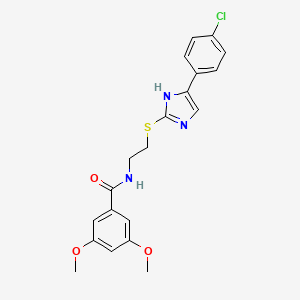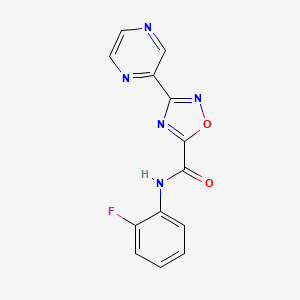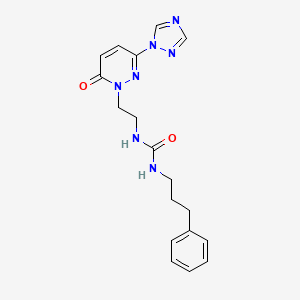
Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In
Applications De Recherche Scientifique
Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate has been extensively studied for its potential applications in various fields. One of the significant applications is in the synthesis of pharmaceuticals. This compound can be used as a building block in the synthesis of various drugs, including antifungal, antiviral, and anticancer drugs.
In addition to its pharmaceutical applications, this compound has also been used in the synthesis of agrochemicals. This compound can be used as a key intermediate in the synthesis of herbicides and insecticides.
Mécanisme D'action
The mechanism of action of methyl 4-(3,4-difluorophenyl)-3-oxobutanoate is not well understood. However, it is believed that this compound exerts its biological activity by inhibiting specific enzymes or proteins in the target organism.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antifungal, antiviral, and anticancer properties. In addition, it has been shown to have insecticidal and herbicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using methyl 4-(3,4-difluorophenyl)-3-oxobutanoate in lab experiments is its high purity and yield. This compound can be synthesized in large quantities with high purity, making it an ideal compound for various experiments.
However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some organisms, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for the research and development of methyl 4-(3,4-difluorophenyl)-3-oxobutanoate. One of the significant areas of research is the development of new drugs using this compound as a building block. Researchers can explore the potential of this compound in the synthesis of novel antifungal, antiviral, and anticancer drugs.
Another area of research is the development of new agrochemicals using this compound as a key intermediate. Researchers can explore the potential of this compound in the synthesis of new herbicides and insecticides, which can be used to control pests and diseases in crops.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through a variety of methods and has been extensively studied for its potential applications in pharmaceuticals and agrochemicals. Further research is needed to explore the potential of this compound in the development of new drugs and agrochemicals.
Méthodes De Synthèse
Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate can be synthesized through a variety of methods. One of the commonly used methods is the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction produces the desired compound in good yield and purity.
Propriétés
IUPAC Name |
methyl 4-(3,4-difluorophenyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-16-11(15)6-8(14)4-7-2-3-9(12)10(13)5-7/h2-3,5H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZITLRYEREOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2757894.png)

![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B2757898.png)
![2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2757899.png)
![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2757901.png)
![3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2757902.png)

![N-(2,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2757906.png)



